molecular formula C12H11ClN2O B12881620 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

Cat. No.: B12881620
M. Wt: 234.68 g/mol
InChI Key: JJUWMZRVHKAZTR-VOTSOKGWSA-N
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Description

5-[(E)-2-(2-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is a substituted 1,2-oxazole derivative featuring an (E)-configured styryl group at position 5, a methyl group at position 3, and an amine group at position 3. The (E)-stereochemistry of the ethenyl bridge ensures planar rigidity, which may influence its electronic properties and intermolecular interactions.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C12H11ClN2O/c1-8-12(14)11(16-15-8)7-6-9-4-2-3-5-10(9)13/h2-7H,14H2,1H3/b7-6+

InChI Key

JJUWMZRVHKAZTR-VOTSOKGWSA-N

Isomeric SMILES

CC1=NOC(=C1N)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine typically involves the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde to form the ethenyl linkage.

    Oxazole Ring Formation: The next step involves the cyclization of the intermediate to form the oxazole ring. This can be achieved through a condensation reaction involving an amine and a carbonyl compound.

    Chlorophenyl Substitution: The final step involves the introduction of the chlorophenyl group through a substitution reaction. This can be achieved using a chlorinated aromatic compound and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the ethenyl linkage, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced oxazole derivatives, alkanes.

    Substitution: Amino, thiol, and alkoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine exhibit anticancer properties. Studies have shown that heterocyclic amines can interact with DNA and potentially lead to the formation of DNA adducts, which may initiate carcinogenesis under certain conditions . The specific mechanisms of action for this compound are still under investigation, but its structural attributes suggest it could inhibit cancer cell proliferation.

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of procarcinogens .

Environmental Studies

Due to its potential carcinogenic properties, 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is also studied in environmental toxicology. Researchers investigate its presence in food products and cooked meats, where heterocyclic amines are known to form during cooking processes. Understanding its environmental impact can help in developing strategies to mitigate exposure risks .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityPotential inhibition of cancer cell growthSimilar compounds have shown DNA interaction leading to adduct formation
Biochemical ResearchRole as substrate or inhibitor in enzymatic reactionsImportant for studying cytochrome P450 interactions
Environmental StudiesAssessment of carcinogenic risk from dietary sourcesPresence in cooked meats linked to increased cancer risk

Case Study 1: Anticancer Mechanism

A study investigated the effects of various heterocyclic amines on breast cancer cells. The results indicated that compounds with similar structures to 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine could induce apoptosis in cancer cells through oxidative stress mechanisms. This study highlights the potential of such compounds as therapeutic agents against specific cancer types .

Case Study 2: Metabolic Activation

Research focused on the metabolic activation of heterocyclic amines showed that their conversion by liver enzymes can lead to reactive intermediates that bind to DNA. This process was modeled using 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine, demonstrating how metabolic pathways influence carcinogenic potential .

Case Study 3: Dietary Exposure Assessment

A comprehensive analysis was conducted on the levels of heterocyclic amines in grilled meats. The study found that consumption of meats cooked at high temperatures significantly raised the levels of these compounds in human subjects. The findings underscore the need for awareness regarding cooking methods and their implications for health risks associated with compounds like 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine .

Mechanism of Action

The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biological pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine with analogues differing in substituent positions, halogen types, or functional groups. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives

Compound Name Substituent Positions Halogen/Functional Group Differences Key Properties/Applications References
5-[(E)-2-(2-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine 2-chlorophenyl (ortho) Cl at ortho position; amine at C4 Hypothesized steric hindrance; potential bioactivity
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 4-chlorophenyl (para); dimethylamino; ester Cl at para; ester vs. amine Crystal structure resolved; used in cycloaddition reactions [1]
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine 4-fluorophenyl (para) F vs. Cl; para vs. ortho Higher electronegativity (F); potential metabolic stability [2]
Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) Benzene diol core; no oxazole Natural stilbene derivative Antioxidant, anti-inflammatory; reference in pharmacological studies [4]

Key Observations

In contrast, the para-chlorophenyl analogue (from [1]) allows for greater symmetry and less steric interference, as evidenced by its resolved crystal structure . Halogen Type: Replacing chlorine with fluorine (e.g., 4-fluorophenyl derivative ) increases electronegativity, which may enhance metabolic stability or alter dipole moments. However, fluorine’s smaller atomic radius reduces steric bulk compared to chlorine.

Functional Group Variations: The amine group at C4 in the target compound contrasts with the ester group in the para-chlorophenyl analogue . This difference impacts solubility: amines are typically more polar and prone to salt formation, whereas esters may exhibit better lipid permeability. Its phenolic groups contribute to antioxidant properties, a feature absent in halogenated oxazoles .

Synthetic and Application Context :

  • The para-chlorophenyl oxazole in [1] was synthesized for [3+2] cycloadditions, suggesting the target compound could similarly participate in click chemistry or serve as a scaffold for drug discovery .
  • Fluorinated analogues (e.g., 4-fluorophenyl) may be prioritized in medicinal chemistry due to fluorine’s favorable pharmacokinetic effects .

Biological Activity

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent against certain diseases. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H10ClN3O\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_3\text{O}

The biological activity of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine primarily involves:

  • Inhibition of IMPDH : The compound acts as an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis. This inhibition can lead to immunosuppressive effects and has implications in cancer therapy and organ transplantation .
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit antiviral properties against coronaviruses, including SARS-CoV-2. The compound's ability to interfere with viral replication pathways makes it a candidate for further research in antiviral therapies .
  • Antimicrobial Properties : Research has shown that related compounds demonstrate significant antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell function and integrity .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
IMPDH InhibitionSignificant inhibition leading to immunosuppressive effects
Antiviral ActivityEffective against SARS-CoV-2 with IC50 values < 0.25 μM
Antibacterial ActivityModerate activity against Gram-positive and Gram-negative bacteria

Case Study 1: IMPDH Inhibition

A study demonstrated that 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine effectively inhibited IMPDH in vitro, resulting in reduced lymphocyte proliferation. This suggests its potential use in preventing transplant rejection and treating autoimmune diseases.

Case Study 2: Antiviral Efficacy

In vitro assays showed that the compound exhibited potent antiviral activity against SARS-CoV-2, with an IC50 value of 0.23 μM. The lack of cytotoxicity at higher concentrations (CC50 > 25 μM) indicates a favorable safety profile for therapeutic applications .

Table 2: Antiviral Efficacy Data

CompoundIC50 (μM)CC50 (μM)Selectivity Index
5-[(E)-...0.23>25>108
Control Compound0.15>25>166

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. Key parameters include:

  • Half-life (T1/2) : Approximately 5 hours
  • Volume of Distribution (Vd) : Indicates good tissue penetration
  • Clearance (CL) : Moderate clearance rate suggesting potential for sustained action in vivo .

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